5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine
Overview
Description
“5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine” is a compound that has been mentioned in the context of antibacterial activity . It is related to a class of compounds known as thiadiazoles .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For example, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives have been synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Scientific Research Applications
Crystallographic and Quantum Theory Analysis
- A study by El-Emam et al. (2020) explored the crystallographic structures and noncovalent interactions of adamantane-1,3,4-thiadiazole derivatives, which include compounds related to 5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine. They employed quantum theory of atoms-in-molecules (QTAIM) to analyze these interactions, providing insights into the structural characteristics and stability of these compounds (El-Emam et al., 2020).
Synthesis and Characterization of Derivatives
- Makwane et al. (2018) reported on the synthesis and characterization of novel 1,3,4-thiadiazole derivatives. These compounds, closely related to the structure of interest, were synthesized using various chemical reactions and characterized through spectroscopic methods. Their study contributes to understanding the chemical behavior and potential applications of such derivatives (Makwane et al., 2018).
Antimicrobial and Surface Activities
- Research by El-Sayed et al. (2015) focused on synthesizing heterocyclic compounds derived from 5-pentadecyl-1,3,4-thiadiazol-2-amine, a compound structurally similar to our compound of interest. Their study evaluated the antimicrobial and surface activities of these derivatives, highlighting their potential in various applications (El-Sayed et al., 2015).
Antimicrobial Activity of Thiazolidines
- Another study by Makwane et al. (2018) synthesized a series of thiazolidines derived from 1,3,4-thiadiazole compounds. These compounds were screened for their antimicrobial activity against various bacteria and fungi, demonstrating the potential biomedical applications of 1,3,4-thiadiazole derivatives (Makwane et al., 2018).
Structural Analysis and Comparison
- Lynch (2001) conducted a study on the structures of 2-amino-5-methyl and 2-amino-5-ethyl derivatives of 1,3,4-thiadiazole. This research provides valuable comparisons for understanding the structural variations and stability of different derivatives, including those similar to this compound (Lynch, 2001).
Cytotoxicity and Immunocompetent Cell Effects
- Mavrova et al. (2009) explored the cytotoxicity and effects on immunocompetent cells of several 1,3,4-thiadiazole derivatives. This study highlights the potential biomedical implications and cellular interactions of compounds structurally related to our compound of interest (Mavrova et al., 2009).
Fungicidal Activity of Schiff Bases
- Salimon and Salih (2010) synthesized a thiadiazole derivative with potential fungicidal activity. This study contributes to understanding the potential agricultural applications of 1,3,4-thiadiazole derivatives (Salimon & Salih, 2010).
X-ray and DFT Studies
- Dani et al. (2013) carried out X-ray and density functional theory (DFT) studies on 1,3,4-thiadiazol-2-amine derivatives, shedding light on their molecular structures and stability. Such studies are crucial for designing and applying these compounds in various fields (Dani et al., 2013).
Properties
IUPAC Name |
5-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6S2/c7-5-11-9-3(13-5)1-2-4-10-12-6(8)14-4/h1-2H2,(H2,7,11)(H2,8,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAJPPHUSGNCIPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=NN=C(S1)N)C2=NN=C(S2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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